molecular formula C27H34N2O3S B11130784 2-{[(2E)-3-(4-tert-butylphenyl)prop-2-enoyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-{[(2E)-3-(4-tert-butylphenyl)prop-2-enoyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B11130784
M. Wt: 466.6 g/mol
InChI Key: GLEKHLQZOGUQJA-NTCAYCPXSA-N
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Description

2-[(2E)-3-(4-TERT-BUTYLPHENYL)PROP-2-ENAMIDO]-N-[(OXOLAN-2-YL)METHYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a benzothiophene core, a tert-butylphenyl group, and an oxolan-2-ylmethyl group

Preparation Methods

The synthesis of 2-[(2E)-3-(4-TERT-BUTYLPHENYL)PROP-2-ENAMIDO]-N-[(OXOLAN-2-YL)METHYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the benzothiophene core, followed by the introduction of the tert-butylphenyl group through a Friedel-Crafts alkylation reaction. The oxolan-2-ylmethyl group is then attached via a nucleophilic substitution reaction. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The benzothiophene core can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the carboxamide can be reduced to form amines.

    Substitution: The tert-butylphenyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[(2E)-3-(4-TERT-BUTYLPHENYL)PROP-2-ENAMIDO]-N-[(OXOLAN-2-YL)METHYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiophene core may interact with biological macromolecules, altering their function. The tert-butylphenyl group can enhance the compound’s stability and binding affinity, while the oxolan-2-ylmethyl group may influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar compounds include other benzothiophene derivatives and tert-butylphenyl-containing molecules. Compared to these compounds, 2-[(2E)-3-(4-TERT-BUTYLPHENYL)PROP-2-ENAMIDO]-N-[(OXOLAN-2-YL)METHYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

  • Benzothiophene-2-carboxamide
  • 4-tert-Butylphenyl acetic acid
  • Oxolan-2-ylmethyl amine

Properties

Molecular Formula

C27H34N2O3S

Molecular Weight

466.6 g/mol

IUPAC Name

2-[[(E)-3-(4-tert-butylphenyl)prop-2-enoyl]amino]-N-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C27H34N2O3S/c1-27(2,3)19-13-10-18(11-14-19)12-15-23(30)29-26-24(21-8-4-5-9-22(21)33-26)25(31)28-17-20-7-6-16-32-20/h10-15,20H,4-9,16-17H2,1-3H3,(H,28,31)(H,29,30)/b15-12+

InChI Key

GLEKHLQZOGUQJA-NTCAYCPXSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCC4CCCO4

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCC4CCCO4

Origin of Product

United States

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